1-(2,2'-Bithiophen-5-yl)methanamine

Descripción general

Descripción

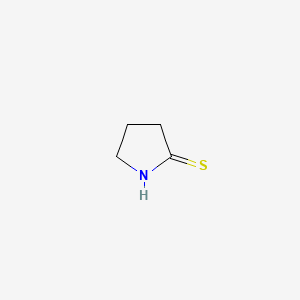

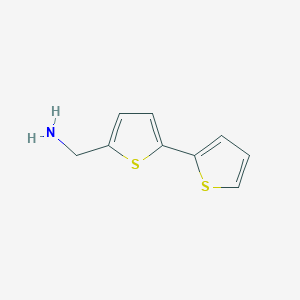

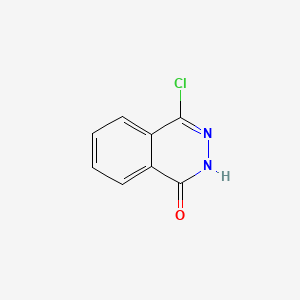

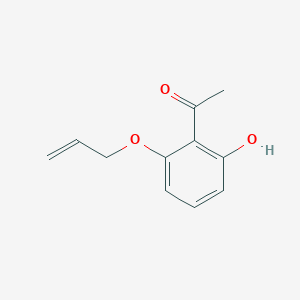

“1-(2,2’-Bithiophen-5-yl)methanamine” is an organic compound with the molecular formula C9H9NS2 . It belongs to the class of organic compounds known as bi- and oligothiophenes, which are organic compounds containing two or more linked thiophene rings . Thiophene is a five-member aromatic ring with one sulfur and four carbon atoms .

Molecular Structure Analysis

The molecular structure of “1-(2,2’-Bithiophen-5-yl)methanamine” includes two thiophene rings linked together with a methanamine group . The IUPAC name for this compound is (5-thiophen-2-ylthiophen-2-yl)methanamine .Physical And Chemical Properties Analysis

The molecular weight of “1-(2,2’-Bithiophen-5-yl)methanamine” is 195.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass is 195.01764164 g/mol , and the monoisotopic mass is also 195.01764164 g/mol . The topological polar surface area is 82.5 Ų .Aplicaciones Científicas De Investigación

Synthesis of Highly Luminescent Compounds

- Application Summary: This compound is used in the synthesis of new, highly luminescent bis(2,2’-bithiophen-5-yl) substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole . These compounds display strong photoluminescence with measured quantum yields up to 0.59 .

- Methods of Application: The synthesis involves the Fiesselmann reaction, which is used to prepare reactive bithiophene synthons having alkyl or alkoxy substituents at designated positions . Following a synthetic strategy, featuring the bottom-up approach, sequential structural elements are built, starting from a simple thiophene compound, until the target molecule is obtained, all in good yield .

- Results or Outcomes: All target ambipolar compounds display strong photoluminescence with measured quantum yields up to 0.59 . Modification of the demonstrated synthetic routes may be exploited for the preparation of longer, specifically functionalised oligothiophenes, coupled to other heteroaromatic cores .

Synthesis of Diverse 2,2’-Bithiophene Derivatives

- Application Summary: This compound is used in the synthesis of diverse 2,2’-bithiophene derivatives . These derivatives are used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine and pharmaceutical science .

- Methods of Application: The synthesis involves new catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination .

- Results or Outcomes: New acetylene, butadiyne, isoxazole, 1,2,3-triazole, pyrrole, benzene, and fluoranthene derivatives with one, two or six bithiophenyl moieties have been obtained .

Organic Synaptic Transistors

- Application Summary: Organic synaptic transistors are prepared with 1,4-bis ((5′-hexyl-2,2′-bithiophen-5-yl) ethyl) benzene (HTEB) monolayer molecular crystals . Functions similar to biological synapses, including excitatory postsynaptic current (EPSC), pair-pulse facilitation, and short/long-term memory, have been realized .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The organic synaptic transistors have shown functions similar to biological synapses, including excitatory postsynaptic current (EPSC), pair-pulse facilitation, and short/long-term memory .

Drug Interactions

- Application Summary: This compound is listed in the DrugBank database, indicating that it may have potential applications in drug interactions . However, the specific uses, interactions, and mechanism of action are not available .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Synthesis of Novel Bithiophene Derivatives

- Application Summary: This compound is used for the synthesis of novel bithiophene derivatives . These derivatives are used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science .

- Methods of Application: The synthesis involves new catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination .

- Results or Outcomes: New acetylene, butadiyne, isoxazole, 1,2,3-triazole, pyrrole, benzene, and fluoranthene derivatives with one, two or six bithiophenyl moieties have been obtained .

Drug Interactions

- Application Summary: This compound is listed in the DrugBank database, indicating that it may have potential applications in drug interactions . However, the specific uses, interactions, and mechanism of action are not available .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Inhibition of Peptidase Activity

- Application Summary: This compound has been studied for its potential to inhibit the peptidase activity of human recombinant Leukotriene A-4 hydrolase .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Propiedades

IUPAC Name |

(5-thiophen-2-ylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYTVXBZSXZMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380066 | |

| Record name | 1-([2,2'-Bithiophen]-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2'-Bithiophen-5-yl)methanamine | |

CAS RN |

4380-96-5 | |

| Record name | 1-([2,2'-Bithiophen]-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Aminomethyl)-[2,2']-bithiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)